

Unraveling the Kinase Selectivity of BMS-509744: A Cross-Reactivity Comparison

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Compound of Interest		
Compound Name:	LIMK1 inhibitor BMS-4	
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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to interpreting experimental outcomes and anticipating potential therapeutic effects. This guide provides an objective comparison of the cross-reactivity of BMS-509744, a potent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), against a panel of other kinases. The data presented, supported by detailed experimental methodologies, offers a clear perspective on the compound's selectivity.

BMS-509744 is recognized as a potent, selective, and ATP-competitive inhibitor of ITK, with a reported half-maximal inhibitory concentration (IC50) of 19 nM.[1][2][3][4] ITK, a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production.[5][6] Inhibition of ITK is a promising strategy for the treatment of T-cell-mediated inflammatory and autoimmune diseases.[5][7] This guide delves into the selectivity profile of BMS-509744, presenting quantitative data on its activity against its primary target and various off-target kinases.

Quantitative Kinase Inhibition Profile of BMS-509744

The following tables summarize the in vitro inhibitory activity of BMS-509744 against its primary target, ITK, other members of the Tec kinase family, and a selection of off-target kinases.

Table 1: Inhibitory Activity against Tec Family Kinases



Kinase	IC50 (nM)	Selectivity vs. ITK (fold)
ITK	19[8]	1
Txk	11,000[8]	~579
Tec	17,000[8]	~895
Btk	>50,000[8]	>2632

Table 2: Off-Target Kinase Activity at Higher Concentrations

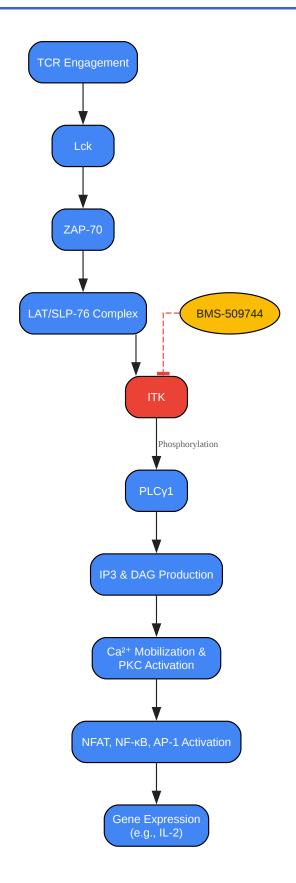
Kinase	IC50 (µM)
Fyn	1.1[9]
Insulin Receptor (IR)	1.1[9]
Lck	2.4[9]
Bruton's tyrosine kinase (Btk)	4.1[9]

Note: It is reported that BMS-509744 has minimal to no activity against 14 other kinases, with IC50 values greater than or equal to 11 μ M.[9]

Signaling Pathway Context

BMS-509744's primary mechanism of action is the inhibition of ITK within the T-cell receptor signaling cascade. Understanding this pathway is crucial for interpreting the inhibitor's effects. At higher concentrations, its off-target activity can influence other signaling pathways.





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Caption: T-cell receptor signaling pathway and the point of inhibition by BMS-509744.



Experimental Protocols

The determination of kinase inhibition by BMS-509744 is typically performed using in vitro kinase assays. Below are detailed methodologies for two common approaches.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate from [y-32P]ATP into a substrate.

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).[10]
 - Reconstitute recombinant human kinase (e.g., ITK, Fyn, Lck) in an appropriate buffer.
 - Prepare a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)
 4:1 or a specific peptide).[10]
 - Prepare serial dilutions of BMS-509744 in DMSO, then further dilute in the reaction buffer.
 The final DMSO concentration should be kept constant across all assays (e.g., ≤1%).
 - Prepare a solution of [y-32P]ATP in the reaction buffer.
- Assay Procedure:
 - In a microtiter plate, combine the kinase, the substrate, and the serially diluted BMS-509744 or vehicle (DMSO) control.
 - Initiate the kinase reaction by adding the [y-32P]ATP solution.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
 - Terminate the reaction by adding a stop solution (e.g., phosphoric acid).[8]
 - Spot a portion of the reaction mixture onto a phosphocellulose filter mat.



- Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.
- Measure the radioactivity retained on the filter mat using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

In Vitro Kinase Assay (ADP-Glo™ Luminescence Assay)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.



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Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.

- Reagent Preparation:
 - Prepare reagents as per the ADP-Glo™ Kinase Assay technical manual.[11][12] This
 includes reconstituting the ADP-Glo™ Reagent and the Kinase Detection Reagent.
 - Prepare the kinase, substrate, ATP, and BMS-509744 dilutions as described in the radiometric assay protocol.



· Assay Procedure:

- Perform the kinase reaction in a white, opaque multi-well plate by combining the kinase, substrate, ATP, and inhibitor.[13]
- After incubation, add the ADP-Glo[™] Reagent to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

Data Analysis:

- Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.[13]

Western Blot Analysis of PLCy1 Phosphorylation

This cellular assay assesses the ability of BMS-509744 to inhibit the phosphorylation of a key downstream target of ITK in a cellular context.[5]

- Cell Culture and Treatment:
 - Culture a suitable T-cell line (e.g., Jurkat cells) in appropriate media.
 - Pre-incubate the cells with various concentrations of BMS-509744 or vehicle control.
 - Stimulate the T-cell receptor pathway (e.g., using anti-CD3 and anti-CD28 antibodies).
- Protein Extraction and Quantification:
 - Lyse the cells to extract total protein.



- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated PLCy1 (p-PLCy1).
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PLCy1 or a housekeeping protein (e.g., GAPDH or β-actin).
 - Quantify the band intensities for p-PLCy1 and total PLCy1.
 - Normalize the p-PLCy1 signal to the total PLCy1 signal to determine the extent of inhibition at each BMS-509744 concentration.[5]

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